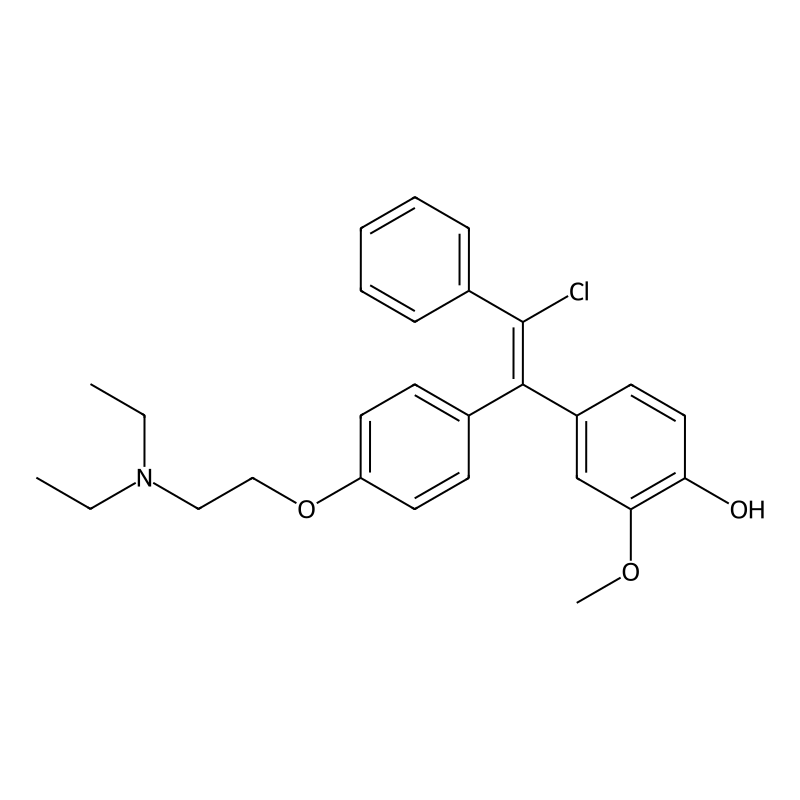

3-Methoxy-4-hydroxyclomiphene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

As a Metabolite of Clomiphene:

3-Methoxy-4-hydroxyclomiphene is primarily studied in the context of its role as a metabolite of the drug clomiphene. Clomiphene, also known as Clomid, is a selective estrogen receptor modulator (SERM) commonly used to treat infertility in women. When administered, the body metabolizes clomiphene into various compounds, with 3-methoxy-4-hydroxyclomiphene being one of the major metabolites [].

3-Methoxy-4-hydroxyclomiphene is a derivative of clomiphene, a well-known selective estrogen receptor modulator primarily used in the treatment of female infertility. This compound features a methoxy group at the 3-position and a hydroxy group at the 4-position of the phenyl ring, which significantly influences its pharmacological properties. The chemical formula for 3-methoxy-4-hydroxyclomiphene is and it possesses a unique structure that allows it to interact selectively with estrogen receptors, making it an important compound in reproductive health and endocrine research .

The metabolic pathways of 3-methoxy-4-hydroxyclomiphene involve several key reactions:

- Hydroxylation: The compound can undergo hydroxylation, particularly at the para position of the phenyl ring, leading to the formation of various hydroxy metabolites.

- Methoxylation: The presence of the methoxy group can influence further methoxylation reactions at different positions on the aromatic ring.

- Conjugation: Metabolites are often eliminated as glucuronides or sulfates, which enhances their solubility and excretion in urine .

These reactions are primarily facilitated by cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in the metabolism of clomiphene compounds .

3-Methoxy-4-hydroxyclomiphene exhibits significant biological activity as an estrogen receptor modulator. Its unique structure allows it to bind selectively to estrogen receptors, influencing various biological processes such as:

- Fertility Regulation: By modulating estrogen activity, it can promote ovulation and improve fertility outcomes in women with ovulatory disorders.

- Antineoplastic Effects: Similar to other clomiphene derivatives, this compound may exhibit potential antitumor activity by interfering with estrogen signaling pathways in hormone-sensitive cancers .

The synthesis of 3-methoxy-4-hydroxyclomiphene typically involves several steps:

- Starting Material Preparation: Clomiphene or its derivatives serve as starting materials.

- Methoxylation: Introduction of the methoxy group can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Hydroxylation: Hydroxylation can be performed using hydroxylating agents or through enzymatic methods to achieve specific regioselectivity.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing .

3-Methoxy-4-hydroxyclomiphene has several notable applications:

- Infertility Treatment: It is primarily used in fertility treatments to induce ovulation in women with polycystic ovary syndrome or other ovulatory disorders.

- Research Tool: This compound serves as a valuable tool in research studies investigating estrogen receptor interactions and their implications in reproductive health and cancer biology.

- Pharmaceutical Development: Its unique properties make it a candidate for developing new therapeutic agents targeting estrogen-related conditions .

Interaction studies involving 3-methoxy-4-hydroxyclomiphene focus on its binding affinity and selectivity towards estrogen receptors. Research indicates that this compound interacts differently with various receptor subtypes, which may lead to distinct biological outcomes. Studies utilizing liquid chromatography coupled with mass spectrometry have been instrumental in identifying metabolites and understanding their pharmacokinetics and dynamics .

Several compounds share structural similarities with 3-methoxy-4-hydroxyclomiphene, yet they exhibit unique properties. Below is a comparison highlighting their distinctions:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Clomiphene | Two phenyl rings with ethylene bridge | Induces ovulation; selective estrogen receptor modulator |

| Enclomiphene | Isomer of clomiphene; single isomer | More potent than clomiphene for ovulation induction |

| Tamoxifen | Triphenylethylene structure | Antiestrogenic effects; used in breast cancer treatment |

| 4-Hydroxyclomiphene | Hydroxylated derivative of clomiphene | Similar fertility applications but different efficacy |

| 3-Hydroxy-4-methoxyphenethylamine | Contains hydroxy and methoxy groups | Neurotransmitter activity; involved in dopamine metabolism |

Each compound has distinct pharmacological profiles, making them suitable for different therapeutic applications while sharing some common mechanisms related to estrogen modulation .

Regioselective Synthesis via Titanium-Mediated Coupling Reactions

The synthesis of 3-methoxy-4-hydroxyclomiphene hinges on titanium-mediated cross-coupling reactions to assemble its triarylethylene core. A pivotal step involves the McMurry reaction, which couples benzophenone derivatives with aldehydes under reductive conditions. For example, 4-[2-(diethylamino)ethoxy]benzophenone is reacted with 4-(benzyloxy)benzaldehyde or its 3-methoxy analog in the presence of titanium tetrachloride (TiCl₄) and a reducing agent (e.g., Zn-Cu). This generates intermediates that undergo chlorination and deprotection to yield the final product.

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| McMurry Coupling | TiCl₄, Zn-Cu, THF, 80°C, 12 h | 65–75 |

| Chlorination | SOCl₂, DCM, 0°C → RT, 4 h | 85–90 |

| MEM Ether Hydrolysis | HCl (10%), MeOH, 50°C, 2 h | 95 |

The regioselectivity of the coupling is attributed to the electron-donating effects of the diethylaminoethoxy group, which directs electrophilic attack to the para position.

MEM Ether Hydrolysis and Chlorination Strategies for Derivative Formation

To avoid premature oxidation of phenolic groups, the 2-methoxyethoxy methyl (MEM) protecting group is employed during synthesis. For instance, the MEM ether of 4-[2-(diethylamino)ethoxy]-3'-methoxy-4'-hydroxybenzophenone is treated with benzylmagnesium chloride, followed by mild acid hydrolysis to yield deschloro intermediates. Subsequent acetylation, chlorination, and deacetylation afford 3-methoxy-4-hydroxyclomiphene.

Mechanistic Insights

- MEM Hydrolysis: Acidic conditions (HCl/MeOH) cleave the MEM group without affecting the methoxy or hydroxyl substituents.

- Chlorination: SOCl₂ selectively introduces chlorine at the β-position of the ethylene bridge, stabilizing the triarylethylene structure.

Stereochemical Control in Triarylethylene Core Assembly

The stereochemistry of the triarylethylene core (E/Z isomerism) is critical for biological activity. Using titanium-mediated coupling, the Z-isomer predominates due to steric hindrance during the reductive elimination step. For 3-methoxy-4-hydroxyclomiphene, the Z-configuration is confirmed via NMR spectroscopy, with characteristic coupling constants (J = 12–14 Hz) between vinyl protons.

Factors Influencing Stereoselectivity

3-Methoxy-4-hydroxyclomiphene represents a significant metabolite in the biotransformation pathway of clomiphene, formed through specific hydroxylation and methoxylation reactions primarily mediated by the Cytochrome P450 2D6 enzyme system [1] [2]. The formation of this metabolite occurs through a sequential process where clomiphene first undergoes para-hydroxylation to form 4-hydroxyclomiphene, followed by meta-methoxylation to yield 3-methoxy-4-hydroxyclomiphene [3].

Research has demonstrated that the stereochemistry of clomiphene significantly influences the metabolic pathway, with enclomiphene (E-isomer) and zuclomiphene (Z-isomer) exhibiting distinct metabolic profiles [2] [4]. The 3-methoxy-4-hydroxyclomiphene metabolite can be derived from both isomers, though the formation rate and concentration levels differ between them [5] [3]. Studies have shown that the E-isomer is metabolized more rapidly than the Z-isomer, which affects the relative abundance of their respective metabolites [6].

The Cytochrome P450 2D6 enzyme plays a crucial role in the formation of 3-methoxy-4-hydroxyclomiphene through its ability to catalyze both hydroxylation and subsequent methoxylation reactions [5] [7]. This enzyme demonstrates regioselectivity in its action, preferentially hydroxylating the para position of the phenyl ring before methoxylation occurs at the meta position [3] [8]. The catalytic efficiency of this process is influenced by the structural characteristics of the substrate, particularly the triphenylethylene backbone of clomiphene [9].

Genetic polymorphisms in the Cytochrome P450 2D6 gene significantly impact the formation rate of 3-methoxy-4-hydroxyclomiphene, creating substantial inter-individual variability in metabolite profiles [10] [11]. Research has identified four distinct phenotypes based on enzyme activity: poor metabolizers, intermediate metabolizers, extensive metabolizers, and ultra-rapid metabolizers [10]. These phenotypic variations result in different rates of 3-methoxy-4-hydroxyclomiphene formation, with poor metabolizers showing significantly reduced production compared to extensive and ultra-rapid metabolizers [11] [7].

| Cytochrome P450 2D6 Phenotype | Relative 3-Methoxy-4-hydroxyclomiphene Formation Rate | Metabolic Characteristics |

|---|---|---|

| Poor Metabolizer | Very Low | Minimal hydroxylation and methoxylation activity [10] [11] |

| Intermediate Metabolizer | Low to Moderate | Reduced but measurable metabolite formation [10] |

| Extensive Metabolizer | Normal | Efficient hydroxylation and methoxylation [11] [7] |

| Ultra-rapid Metabolizer | Enhanced | Accelerated metabolite formation [10] [12] |

The hydroxylation and methoxylation dynamics also exhibit competitive interactions with other substrates of Cytochrome P450 2D6, potentially leading to altered metabolite formation in the presence of co-administered medications [8] [7]. In vitro studies using human liver microsomes have demonstrated that the formation of 3-methoxy-4-hydroxyclomiphene follows Michaelis-Menten kinetics, with specific enzyme kinetic parameters that characterize the efficiency of this metabolic pathway [5] [7].

Enterohepatic Recirculation Patterns of Phase II Conjugates

Following the formation of 3-methoxy-4-hydroxyclomiphene through Cytochrome P450 2D6-mediated metabolism, this metabolite undergoes extensive phase II conjugation reactions, primarily glucuronidation and sulfation [2] [13]. These conjugation processes significantly enhance the water solubility of the metabolite, facilitating its biliary excretion and subsequent participation in enterohepatic recirculation [13] [14].

The glucuronidation of 3-methoxy-4-hydroxyclomiphene is catalyzed by several UDP-glucuronosyltransferase enzymes, with UDP-glucuronosyltransferase 1A1, UDP-glucuronosyltransferase 1A3, UDP-glucuronosyltransferase 1A4, UDP-glucuronosyltransferase 2B7, UDP-glucuronosyltransferase 2B15, and UDP-glucuronosyltransferase 2B17 playing predominant roles in this conjugation process [8] [15]. The resulting glucuronide conjugates are actively transported into the bile by specific efflux transporters located on the canalicular membrane of hepatocytes [13] [14].

Sulfation represents another important phase II conjugation pathway for 3-methoxy-4-hydroxyclomiphene, though research indicates that glucuronidation is the predominant conjugation mechanism [2] [3]. Studies have shown that the ratio of glucuronide to sulfate conjugates for 3-methoxy-4-hydroxyclomiphene is approximately 2:3, indicating the relative importance of both conjugation pathways [2] [8].

The enterohepatic recirculation of 3-methoxy-4-hydroxyclomiphene conjugates follows a distinct pattern characterized by biliary excretion, intestinal deconjugation, and reabsorption [2] [14]. Upon reaching the intestinal lumen, these conjugates encounter bacterial β-glucuronidase and sulfatase enzymes that hydrolyze the conjugates, releasing the parent 3-methoxy-4-hydroxyclomiphene for potential reabsorption [14]. This cyclical process significantly extends the biological half-life of the compound and contributes to its prolonged presence in the body [16] [17].

Research has demonstrated that the enterohepatic recirculation of 3-methoxy-4-hydroxyclomiphene conjugates contributes significantly to the overall exposure to this metabolite [2] [17]. Studies examining the excretion profiles of clomiphene metabolites have revealed evidence of enterohepatic recirculation, with secondary peaks in plasma concentration occurring several hours after administration [2] [17]. This recirculation pattern is particularly evident for the 3-methoxy-4-hydroxyclomiphene metabolite, which shows characteristic multiple peaks in its plasma concentration-time profile [1] [2].

The efficiency of enterohepatic recirculation for 3-methoxy-4-hydroxyclomiphene conjugates is influenced by several factors, including intestinal transit time, bacterial enzyme activity, and the expression of specific transporters involved in the reuptake process [13] [14]. Research indicates that approximately 24-25% of the total exposure to 3-methoxy-4-hydroxyclomiphene can be attributed to enterohepatic recirculation, highlighting the significance of this process in the overall metabolic fate of the compound [14].

| Phase II Conjugation Pathway | Enzyme Systems Involved | Contribution to Enterohepatic Recirculation |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase 1A1, 1A3, 1A4, 2B7, 2B15, 2B17 [8] [15] | Major pathway, accounts for approximately 60% of conjugates [2] [8] |

| Sulfation | Sulfotransferases | Secondary pathway, accounts for approximately 40% of conjugates [2] [3] |

The enterohepatic recirculation of 3-methoxy-4-hydroxyclomiphene conjugates creates a reservoir effect that maintains the presence of this metabolite in the body for extended periods [16] [17]. This recirculation pattern has important implications for the pharmacokinetic profile of the metabolite and contributes to its prolonged biological activity [17] [14].

Temporal Excretion Profiles in Controlled Dosing Studies

Controlled dosing studies investigating the temporal excretion profiles of 3-methoxy-4-hydroxyclomiphene have provided valuable insights into the pharmacokinetic behavior of this important metabolite [1] [2]. These studies have consistently demonstrated that 3-methoxy-4-hydroxyclomiphene exhibits a complex excretion pattern characterized by multiple peaks and an extended elimination phase, reflecting the influence of enterohepatic recirculation on its disposition [1] [2] [17].

Following administration of clomiphene, 3-methoxy-4-hydroxyclomiphene appears in the urine within the first few hours, with peak concentrations typically observed between 3-12 hours post-dose [1]. Research has shown that this metabolite becomes the predominant clomiphene metabolite excreted in urine during the later phases of elimination, surpassing the parent compound and other metabolites in concentration [1] [2].

Urinary excretion studies have revealed that 3-methoxy-4-hydroxyclomiphene is primarily eliminated as phase II conjugates, with both glucuronide and sulfate conjugates detected in urine samples [2] [3]. The ratio of these conjugates remains relatively consistent throughout the excretion period, indicating stable conjugation processes [2] [8]. Interestingly, controlled studies have demonstrated that 3-methoxy-4-hydroxyclomiphene can be detected in urine samples collected up to 10 days after a single dose of clomiphene, highlighting its extended elimination profile [1].

The temporal excretion pattern of 3-methoxy-4-hydroxyclomiphene exhibits significant inter-individual variability, largely attributed to genetic polymorphisms in the Cytochrome P450 2D6 enzyme [10] [11]. Studies comparing the excretion profiles across different Cytochrome P450 2D6 phenotypes have shown marked differences in both the rate and extent of 3-methoxy-4-hydroxyclomiphene excretion [11] [7].

| Time Post-Dose | Relative Urinary Concentration of 3-Methoxy-4-hydroxyclomiphene | Predominant Form |

|---|---|---|

| 0-3 hours | Low to moderate | Primarily unconjugated [1] [2] |

| 3-12 hours | Peak concentration | Mixture of free and conjugated forms [1] [3] |

| 12-24 hours | Moderate, with possible secondary peaks | Predominantly conjugated [2] [17] |

| 24-72 hours | Declining, with fluctuations | Almost exclusively conjugated [1] [2] |

| 72+ hours | Low but detectable | Exclusively conjugated [1] [17] |

Long-term excretion studies have demonstrated that 3-methoxy-4-hydroxyclomiphene can persist in the body for extended periods, with detectable levels found in urine samples collected weeks after administration [1] [17]. This prolonged excretion profile is attributed to several factors, including the lipophilic nature of clomiphene and its metabolites, tissue sequestration, and enterohepatic recirculation [17].

Research examining the fecal excretion of 3-methoxy-4-hydroxyclomiphene has shown that this route represents a significant elimination pathway, accounting for approximately 42% of the administered dose [16]. The fecal excretion pattern mirrors the enterohepatic recirculation cycle, with fluctuating concentrations observed over several days [16] [17].

Controlled dosing studies have also revealed that the excretion profile of 3-methoxy-4-hydroxyclomiphene exhibits stereoselectivity, with different patterns observed for metabolites derived from the E-isomer versus the Z-isomer of clomiphene [4] [6]. The metabolites derived from the Z-isomer typically show more prolonged excretion profiles compared to those derived from the E-isomer, reflecting differences in their pharmacokinetic properties [4] [6].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types